Toosendanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

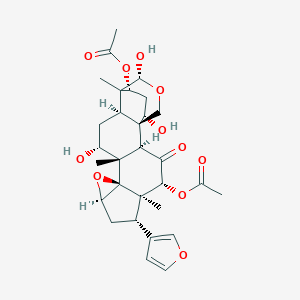

Toosendanin is a tetracyclic triterpenoid compound extracted from the fruit of Melia toosendan Sieb. et Zucc. It is known for its diverse biological activities, including anti-botulinum, antibacterial, anticancer, and anti-inflammatory effects. This compound has been traditionally used in Chinese medicine for treating abdominal pain and as an insecticide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Toosendanin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic strategy involves multiple steps, including oxidation, reduction, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Melia toosendan. The process includes drying the fruit, grinding it into a powder, and then using solvents like ethanol or methanol to extract the compound. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Toosendanin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hemiacetal group at C-28 can be oxidized to a carboxylic acid .

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Toosendanin has demonstrated potent anticancer effects across various cancer types through multiple mechanisms.

Case Studies

- Colorectal Cancer : In vitro studies revealed that this compound significantly suppresses the growth of colorectal cancer cells and induces apoptosis through specific signaling pathway modulation .

- Glioblastoma : In mouse models, this compound reprograms tumor-associated macrophages, leading to enhanced T cell infiltration and reduced immunosuppression within the tumor microenvironment .

- Ewing's Sarcoma : Research demonstrated that this compound inhibited the viability of Ewing's sarcoma cells in a dose-dependent manner, with specific IC50 values indicating its potential as a therapeutic agent .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 5.4 - 900 | AKT/GSK-3β/β-catenin pathway inhibition |

| Glioblastoma | 10 | Macrophage reprogramming |

| Ewing's Sarcoma | 32.95 | Induction of apoptosis |

Immunotherapy Applications

This compound's ability to modulate immune responses presents promising avenues for immunotherapy.

Immune Modulation

This compound enhances antitumor immunity by reversing macrophage-mediated immunosuppression in glioblastoma models. It achieves this by inhibiting IL-10 transcription in tumor-educated macrophages, thus promoting T cell activation and reducing exhaustion .

Combination Therapies

Combining this compound with immune checkpoint inhibitors has shown synergistic effects, leading to significant tumor regression in preclinical models . This suggests a potential for developing combination therapies that leverage both immune modulation and direct anticancer effects.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against influenza A virus.

Implications for Treatment

Given its antiviral properties, this compound could be further explored as a therapeutic option for viral infections, potentially serving as an adjunct treatment in flu outbreaks.

Insecticidal Properties

This compound is also recognized for its insecticidal effects, making it valuable in agricultural applications.

Wirkmechanismus

Toosendanin exerts its effects through multiple pathways:

Autophagy Inhibition: It elevates lysosomal pH, inhibiting the fusion of autophagosomes and lysosomes, thereby blocking autophagy.

Apoptosis Induction: It induces apoptosis in cancer cells by activating pathways involving estrogen receptor β and p53.

Neuromuscular Blocking: Acts on neuromuscular junctions, interfering with neurotransmitter release and causing synaptic transmission blockage.

Vergleich Mit ähnlichen Verbindungen

Toosendanin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Notoginsenoside Ft1: Another triterpenoid with anti-cancer properties.

Punicalin: Known for its antiviral activities.

Limonoids from Melia azedarach: Share similar insecticidal and anti-cancer properties.

This compound stands out due to its potent autophagy inhibition and neuromuscular blocking effects, making it a valuable compound for various scientific and medical applications.

Eigenschaften

CAS-Nummer |

58812-37-6 |

|---|---|

Molekularformel |

C30H38O11 |

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

[(1S,5R,10S,11S,15R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate |

InChI |

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

NAHTXVIXCMUDLF-ZPVBCPNESA-N |

SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |

Isomerische SMILES |

CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |

Kanonische SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |

Piktogramme |

Acute Toxic |

Synonyme |

toosendanin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Toosendanin's primary mechanism of action?

A: this compound acts as a selective and irreversible presynaptic blocker at the neuromuscular junction. [] This means it disrupts the transmission of nerve impulses to muscle cells, leading to paralysis.

Q2: Beyond neuromuscular blockade, what other cellular effects does this compound exhibit?

A: this compound demonstrates potent autophagy inhibition in cancer cells. [] It achieves this by blocking autophagosome maturation, leading to the accumulation of autophagy substrates within the cells. []

Q3: How does this compound impact lysosomal function?

A: this compound does not appear to prevent autophagosome-lysosome fusion. Instead, it increases lysosomal pH and impairs lysosomal enzyme activity. [] This suggests a potential role in disrupting lysosomal function.

Q4: Does this compound interact with Vacuolar-type H+-ATPase (V-ATPase)?

A: Yes, research indicates that this compound directly inhibits V-ATPase activity. [] This interaction was confirmed through studies using rat liver lysosome fractions, purified yeast V-ATPase, Cellular Thermal Shift Assay (CETSA), immunoprecipitation-coupled LC-MS/MS analysis, and biotin-Toosendanin pull-down assays. []

Q5: How does this compound's V-ATPase inhibition contribute to its anticancer effects?

A: By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which is crucial for proper lysosomal enzyme activity. [] This disruption, in turn, blocks protective autophagy, a mechanism cancer cells exploit to survive under stress. [] This blockage enhances the efficacy of chemotherapy drugs. []

Q6: Does this compound induce apoptosis in cancer cells?

A: Yes, studies have shown that this compound can induce apoptosis in various cancer cell lines, including human Ewing's sarcoma cells [], hepatocellular carcinoma cells [], gastric cancer cells [], and leukemia K562 cells. [, ]

Q7: What is the role of the mitochondrial pathway in this compound-induced apoptosis?

A: Research suggests that this compound triggers apoptosis via the mitochondrial pathway. [, ] It upregulates Bax expression and downregulates Bcl-2 expression, altering the Bax/Bcl-2 ratio. [] This, in turn, promotes cytochrome c release, activating caspase-9 and caspase-3, ultimately leading to PARP cleavage and apoptosis. [, ]

Q8: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C30H38O11 and a molecular weight of 574.62 g/mol. []

Q9: What spectroscopic data is available for this compound?

A: this compound has been characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). [] These techniques provide information about its functional groups, structure, and molecular weight, respectively.

Q10: How does this compound's stability vary with different solvents?

A: this compound's stability decreases as the polarity of the solvent increases. []

Q11: How does temperature affect this compound's stability?

A: Higher temperatures negatively impact this compound's stability. [] Studies recommend storing this compound below 20°C to maintain its integrity. []

Q12: What is this compound's stability profile under different pH conditions?

A: this compound demonstrates good stability within the pH range of 4-8. []

Q13: Does light exposure affect this compound?

A: Exposure to ultraviolet (UV) light, particularly at 253 nm, can degrade this compound. []

Q14: What are the recommended storage conditions for this compound?

A: this compound should be stored in a cool, dark, and dry environment, preferably below 20°C, using methanol as a solvent, and maintaining a slightly acidic environment to maximize its shelf life. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.